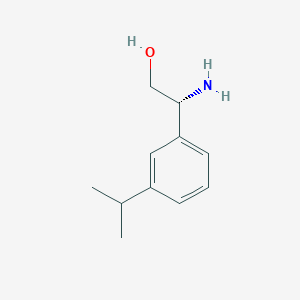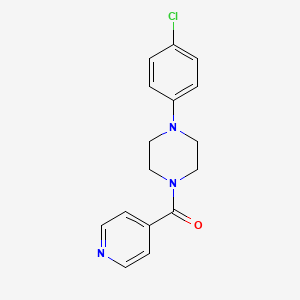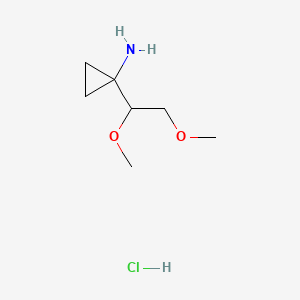
5-Isopropoxy-2-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a propan-2-yloxy group and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 5-(propan-2-yloxy)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, such as bromides or iodides, and bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include pyrimidine derivatives with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: Products include tin oxides and other oxidized tin compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various pyrimidine derivatives and other heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It can be used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways or receptors.
Mécanisme D'action
The mechanism of action of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine depends on the specific reactions it undergoes. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(propan-2-yloxy)-2-(trimethylsilyl)pyrimidine: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
5-(propan-2-yloxy)-2-(triethylgermyl)pyrimidine: Similar structure but with a triethylgermyl group instead of a tributylstannyl group.
Uniqueness
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs
Propriétés
Formule moléculaire |
C19H36N2OSn |
|---|---|
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
tributyl-(5-propan-2-yloxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2O.3C4H9.Sn/c1-6(2)10-7-3-8-5-9-4-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
LYURMXGTUDIDBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)

![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)





![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)




